4-chloro-N-(3-difluoromethanesulfonylphenyl)-3-(piperidine-1-sulfonyl)benzamide
Description
This compound is a benzamide derivative characterized by two sulfonyl groups: a difluoromethanesulfonyl moiety attached to the phenyl ring at position 3 and a piperidine-1-sulfonyl group at position 3 of the benzamide core. Its molecular formula is C₂₀H₂₀ClF₂N₃O₅S₂, with a molecular weight of 528.0 g/mol .
Properties
IUPAC Name |
4-chloro-N-[3-(difluoromethylsulfonyl)phenyl]-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF2N2O5S2/c20-16-8-7-13(11-17(16)31(28,29)24-9-2-1-3-10-24)18(25)23-14-5-4-6-15(12-14)30(26,27)19(21)22/h4-8,11-12,19H,1-3,9-10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETOHMJHAWUAGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-difluoromethanesulfonylphenyl)-3-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Difluoromethanesulfonyl Group: The difluoromethanesulfonyl group is introduced via a sulfonylation reaction using difluoromethanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Piperidine-1-sulfonyl Group: The final step involves the attachment of the piperidine-1-sulfonyl group through a nucleophilic substitution reaction using piperidine and a suitable sulfonylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-difluoromethanesulfonylphenyl)-3-(piperidine-1-sulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, appropriate solvents, and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone or sulfoxide derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-chloro-N-(3-difluoromethanesulfonylphenyl)-3-(piperidine-1-sulfonyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-difluoromethanesulfonylphenyl)-3-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfonyl-Containing Benzamides
The following table summarizes key structural and physicochemical differences between the target compound and analogous derivatives:
Key Observations:
- Piperidine vs.
- Fluorinated Substituents : The trifluoromethyl group in increases hydrophobicity, while difluoromethanesulfonyl in the target compound enhances metabolic stability .
- Bioactivity: Thiazolidinone-sulfonyl derivatives (e.g., SGK-274) exhibit anticancer activity, whereas fluorobenzoyl-piperidine analogs are linked to herbicidal applications .
Physicochemical Properties
- Solubility: The dual sulfonyl groups in the target compound increase polarity, likely improving aqueous solubility compared to analogs with non-polar substituents (e.g., trifluoromethyl in ).
- Melting Points : Derivatives with rigid aromatic/heterocyclic systems (e.g., SGK-274, m.p. 216–220°C) exhibit higher melting points than compounds with flexible alkyl chains .
Structural Insights from Crystallography
- Piperidine Conformation : In related benzamides (e.g., ), the piperidine ring adopts a chair conformation, positioning substituents for optimal hydrogen bonding. This could stabilize interactions in the target compound’s crystal lattice.
- Hydrogen Bonding : Sulfonyl oxygen atoms often participate in N–H···O and C–H···O interactions, contributing to crystalline stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
